molecular formula C17H28O2 B1200323 2-(Nonylphenoxy)ethanol CAS No. 27986-36-3

2-(Nonylphenoxy)ethanol

Cat. No.: B1200323
CAS No.: 27986-36-3
M. Wt: 264.4 g/mol
InChI Key: IEORSVTYLWZQJQ-UHFFFAOYSA-N
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Description

2-(Nonylphenoxy)ethanol is an organic compound with the molecular formula C17H28O2. It is a nonionic surfactant commonly used in various industrial applications. This compound is characterized by its ability to reduce surface tension, making it useful in formulations requiring emulsification, wetting, and dispersion properties .

Biochemical Analysis

Biochemical Properties

2-(Nonylphenoxy)ethanol plays a significant role in biochemical reactions due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can interact with membrane proteins, altering their conformation and function. This interaction can lead to changes in membrane fluidity and permeability, affecting cellular processes . Additionally, this compound can influence the activity of enzymes involved in lipid metabolism, such as lipases, by modifying the lipid environment in which these enzymes operate .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to increased production of reactive oxygen species (ROS), which can cause oxidative stress and damage cellular components such as lipids, proteins, and DNA . This compound can also affect cell proliferation and apoptosis, potentially leading to cytotoxic effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to membrane proteins, causing conformational changes that affect their function. Additionally, this compound can inhibit or activate enzymes by altering the lipid environment or directly interacting with the enzyme’s active site . These interactions can lead to changes in gene expression, as the compound can influence transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to changes in its efficacy and potential long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can result in cumulative cytotoxic effects, highlighting the importance of monitoring its stability and degradation in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxic or adverse effects. For instance, high doses of this compound have been associated with liver and kidney toxicity in animal studies . Additionally, threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can be further processed by the body . The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding the metabolic pathways of this compound is crucial for assessing its potential impact on biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, this compound can accumulate in specific cellular compartments, affecting its localization and activity . Understanding the transport and distribution of this compound is essential for predicting its effects on different tissues and organs.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and influence cellular processes . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Nonylphenoxy)ethanol is typically synthesized through the ethoxylation of nonylphenol. The reaction involves the addition of ethylene oxide to nonylphenol in the presence of a catalyst, usually a base such as potassium hydroxide. The reaction conditions include elevated temperatures (around 150-200°C) and pressures to facilitate the ethoxylation process .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar ethoxylation process but on a larger scale. The reaction is carried out in a reactor equipped with temperature and pressure control systems to ensure consistent product quality. The resulting product is then purified and formulated for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Nonylphenoxy)ethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Nonylphenoxy)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Nonylphenoxy)ethanol primarily involves its surfactant properties. It reduces surface tension by aligning at the interface between hydrophobic and hydrophilic phases. This alignment disrupts the cohesive forces between molecules, leading to emulsification, wetting, and dispersion. The molecular targets include lipid bilayers in biological membranes and hydrophobic particles in industrial formulations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Nonylphenoxy)ethanol is unique due to its balance of hydrophobic and hydrophilic properties, making it an effective surfactant in a wide range of applications. Its ability to undergo various chemical reactions also adds to its versatility in scientific research and industrial processes .

Properties

IUPAC Name

2-(2-nonylphenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-11-16-12-9-10-13-17(16)19-15-14-18/h9-10,12-13,18H,2-8,11,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEORSVTYLWZQJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51938-25-1
Record name Poly(oxy-1,2-ethanediyl), α-(2-nonylphenyl)-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51938-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10860056
Record name 2-(2-Nonylphenoxy)ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27986-36-3, 93-32-3
Record name Terics
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027986363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Nonylphenoxy)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(nonylphenoxy)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(2-Nonylphenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(nonylphenoxy)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.314
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-(2-NONYLPHENOXY)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN8NP35H6T
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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